molecular formula C8H4ClIN2O2 B13911585 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid

5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B13911585
M. Wt: 322.49 g/mol
InChI Key: MJOYLDNHYZRFKI-UHFFFAOYSA-N
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Description

5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of chlorine and iodine atoms in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-A]pyridine scaffold. One common method is the iodine-catalyzed condensation between a ketone and an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Transition metal catalysis, metal-free oxidation, and photocatalysis strategies are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted imidazo[1,2-A]pyridine derivatives .

Scientific Research Applications

5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit Rab11A prenylation, which affects intracellular trafficking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H4ClIN2O2

Molecular Weight

322.49 g/mol

IUPAC Name

5-chloro-8-iodoimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4ClIN2O2/c9-6-2-1-4(10)7-11-3-5(8(13)14)12(6)7/h1-3H,(H,13,14)

InChI Key

MJOYLDNHYZRFKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C(=C1)Cl)C(=O)O)I

Origin of Product

United States

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